molecular formula C6H6ClNO2 B14867594 3-Chloro-5-methoxypyridin-4-OL

3-Chloro-5-methoxypyridin-4-OL

Cat. No.: B14867594
M. Wt: 159.57 g/mol
InChI Key: GOFKFBNMIVVGDC-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxypyridin-4-OL is a heterocyclic organic compound with the molecular formula C6H6ClNO2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 3-position, a methoxy group at the 5-position, and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxypyridin-4-OL can be achieved through several methods. One common approach involves the chlorination of 5-methoxypyridin-4-OL. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

5-Methoxypyridin-4-OL+SOCl2This compound+HCl+SO2\text{5-Methoxypyridin-4-OL} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 5-Methoxypyridin-4-OL+SOCl2​→this compound+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxypyridin-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chlorine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methoxypyridin-4-OL.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-chloro-5-methoxypyridin-4-one.

    Reduction: Formation of 5-methoxypyridin-4-OL.

    Substitution: Formation of 3-amino-5-methoxypyridin-4-OL or 3-thio-5-methoxypyridin-4-OL.

Scientific Research Applications

3-Chloro-5-methoxypyridin-4-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxypyridin-4-OL involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chlorine and methoxy groups can enhance its binding affinity and specificity towards these targets. Additionally, the hydroxyl group at the 4-position can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methoxypyridin-4-OL
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide

Uniqueness

3-Chloro-5-methoxypyridin-4-OL is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

3-chloro-5-methoxy-1H-pyridin-4-one

InChI

InChI=1S/C6H6ClNO2/c1-10-5-3-8-2-4(7)6(5)9/h2-3H,1H3,(H,8,9)

InChI Key

GOFKFBNMIVVGDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC=C(C1=O)Cl

Origin of Product

United States

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